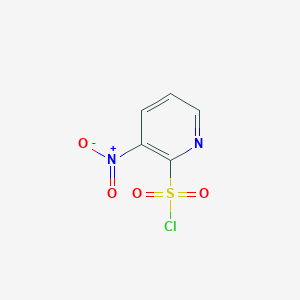

3-Nitropyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality 3-Nitropyridine-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitropyridine-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitropyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWYHRQXHSCNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Nitropyridine-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-nitropyridine-2-sulfonyl chloride, a valuable and reactive intermediate in medicinal chemistry and drug discovery. The document details the primary synthetic routes, emphasizing the critical experimental parameters and the underlying chemical principles. A thorough characterization of the target molecule is presented, including predicted spectroscopic data based on analogous compounds, alongside a discussion of its stability and safe handling. This guide is intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this important building block in their research and development endeavors.

Introduction: The Significance of 3-Nitropyridine-2-sulfonyl Chloride

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs containing this heterocycle.[1] The introduction of a sulfonyl chloride group at the 2-position and a nitro group at the 3-position of the pyridine ring creates a highly versatile building block, 3-nitropyridine-2-sulfonyl chloride. The potent electron-withdrawing nature of both the sulfonyl chloride and the nitro group renders the pyridine ring susceptible to a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse and complex molecules with potential therapeutic applications.[2]

The sulfonyl chloride moiety serves as a reactive handle for the introduction of sulfonamide functionalities, a common pharmacophore in numerous drug classes.[3] The nitro group, in addition to its electronic influence, can be readily reduced to an amino group, providing a further point for molecular diversification. The unique substitution pattern of 3-nitropyridine-2-sulfonyl chloride, therefore, offers a gateway to novel chemical space for drug discovery programs targeting a wide range of diseases.

Synthetic Pathways to 3-Nitropyridine-2-sulfonyl Chloride

The synthesis of 3-nitropyridine-2-sulfonyl chloride presents unique challenges due to the electronic properties of the target molecule. The strong electron-withdrawing nitro group can deactivate the starting materials towards certain reactions and can also influence the stability of key intermediates. Two primary synthetic strategies are considered the most viable: the diazotization of 2-amino-3-nitropyridine followed by a modified Sandmeyer reaction, and the oxidative chlorination of 2-mercapto-3-nitropyridine.

Synthesis from 2-Amino-3-nitropyridine: The Diazotization-Sulfonylation Approach

This is the most logical and widely explored route, commencing from the readily available 2-amino-3-nitropyridine. The core of this strategy involves the conversion of the amino group into a diazonium salt, which is then displaced by a sulfonyl chloride group.

Workflow for the Synthesis of 3-Nitropyridine-2-sulfonyl Chloride via Diazotization

Caption: Synthetic pathway from 2-aminopyridine to 3-nitropyridine-2-sulfonyl chloride.

2.1.1. Preparation of the Precursor: 2-Amino-3-nitropyridine

The starting material, 2-amino-3-nitropyridine, can be synthesized from 2-aminopyridine through a nitration reaction.

-

Experimental Protocol:

-

Dissolve 2-aminopyridine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is carefully warmed and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is then quenched by pouring it onto ice, followed by neutralization with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the product.

-

The crude 2-amino-3-nitropyridine is collected by filtration, washed with water, and can be purified by recrystallization.

-

Causality Behind Experimental Choices: The use of concentrated sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack. However, the amino group is a strong activating group and directs the nitration to the ortho and para positions. The low temperature is crucial to control the exothermic reaction and to minimize the formation of byproducts.

2.1.2. The Critical Step: Diazotization and Sulfonylation

The conversion of 2-amino-3-nitropyridine to 3-nitropyridine-2-sulfonyl chloride is a modified Sandmeyer reaction.[4]

-

Challenges and Considerations: A significant challenge in this step is the inherent instability of the diazonium salt of 2-amino-3-nitropyridine, particularly in aqueous acidic solutions.[5] The strong electron-withdrawing nitro group further destabilizes the diazonium intermediate, making it prone to decomposition. Therefore, non-aqueous diazotization methods are often preferred.[1][6]

-

Proposed Experimental Protocol (Non-Aqueous):

-

Diazotization: 2-amino-3-nitropyridine is suspended in an anhydrous aprotic solvent (e.g., acetonitrile or THF). An alkyl nitrite, such as tert-butyl nitrite or isoamyl nitrite, is added at low temperature (e.g., -10 to 0 °C) in the presence of a proton source (e.g., anhydrous HCl or HBF4).[1]

-

Sulfonylation: The resulting diazonium salt solution is then added to a solution of sulfur dioxide (or a stable SO2 surrogate like DABSO) in a suitable solvent (e.g., acetic acid or acetonitrile) containing a catalytic amount of a copper(I) salt (e.g., CuCl or CuBr).[7][8] The reaction is typically maintained at a low temperature and then allowed to warm to room temperature.

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude 3-nitropyridine-2-sulfonyl chloride can be purified by column chromatography on silica gel.

-

Self-Validating System: The success of the reaction can be monitored by TLC or LC-MS. The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the sulfonyl chloride would indicate a successful transformation. The characteristic pungent odor of sulfonyl chlorides can also be an indicator.

Alternative Route: Oxidative Chlorination of 2-Mercapto-3-nitropyridine

An alternative approach involves the oxidative chlorination of 2-mercapto-3-nitropyridine. This method avoids the potentially problematic diazotization step.

Workflow for the Synthesis via Oxidative Chlorination

Caption: Synthesis of 3-nitropyridine-2-sulfonyl chloride from its corresponding thiol.

-

Experimental Protocol:

-

The starting material, 2-mercapto-3-nitropyridine, can be prepared from 2-chloro-3-nitropyridine by reaction with a sulfur source like sodium sulfide or thiourea.

-

The thiol is then dissolved in a suitable solvent, such as dichloromethane or acetic acid.

-

A chlorinating and oxidizing agent is added. Common reagents for this transformation include chlorine gas, N-chlorosuccinimide (NCS) in the presence of an acid, or sulfuryl chloride (SO2Cl2).[4][9] The reaction is typically carried out at low temperatures.

-

After the reaction is complete, the product is isolated by extraction and purified by chromatography or recrystallization.

-

Causality and Trustworthiness: This method is often reliable for the synthesis of sulfonyl chlorides from thiols. The choice of the oxidizing/chlorinating agent is critical and may need to be optimized for this specific substrate to avoid over-oxidation or other side reactions.

Comprehensive Characterization of 3-Nitropyridine-2-sulfonyl Chloride

Due to the limited availability of published experimental data for 3-nitropyridine-2-sulfonyl chloride, the following characterization data is predicted based on the analysis of closely related compounds and general principles of spectroscopy.

| Property | Predicted Value/Observation |

| Molecular Formula | C₅H₃ClN₂O₄S |

| Molecular Weight | 222.61 g/mol |

| Appearance | Likely a pale yellow to yellow solid |

| Melting Point | Expected to be a solid with a defined melting point |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Expected to react with protic solvents like alcohols and water. |

Spectroscopic Data (Predicted)

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. Due to the strong electron-withdrawing effects of the nitro and sulfonyl chloride groups, these protons will be significantly deshielded and appear at high chemical shifts (likely in the range of 8.0-9.5 ppm). The coupling pattern will be a complex set of doublets and doublets of doublets, characteristic of a 2,3-disubstituted pyridine.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbons directly attached to the nitro and sulfonyl chloride groups (C2 and C3) will be significantly downfield. The other three carbons will also appear in the aromatic region, with their chemical shifts influenced by the substituents. Quaternary carbons, such as C2 and C3, are expected to have lower signal intensities.[10]

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

-

Characteristic Absorptions:

-

Asymmetric and Symmetric SO₂ stretch: Strong bands are expected in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively, which are characteristic of the sulfonyl chloride group.

-

Asymmetric and Symmetric NO₂ stretch: Strong absorptions are anticipated around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, confirming the presence of the nitro group.

-

Aromatic C-H and C=C/C=N stretches: Bands corresponding to the pyridine ring will be observed in their typical regions.

-

3.1.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 222, with an isotopic peak at m/z 224 due to the presence of the ³⁷Cl isotope (in an approximate 3:1 ratio with the m/z 222 peak).

-

Major Fragments: Common fragmentation pathways would include the loss of the chlorine atom ([M-Cl]⁺), the loss of the entire sulfonyl chloride group ([M-SO₂Cl]⁺), and the loss of the nitro group ([M-NO₂]⁺).

-

Safe Handling and Storage

3-Nitropyridine-2-sulfonyl chloride is expected to be a reactive and potentially hazardous compound.

-

Handling:

-

It should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

It is crucial to protect the compound from moisture to prevent hydrolysis to the corresponding sulfonic acid.

-

Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to enhance its stability.

-

Conclusion

3-Nitropyridine-2-sulfonyl chloride is a highly functionalized and synthetically valuable building block. While its synthesis requires careful consideration of reaction conditions, particularly due to the potential instability of the diazonium intermediate, the routes outlined in this guide provide a solid foundation for its successful preparation. The predicted characterization data offers a framework for confirming the identity and purity of the synthesized compound. With proper handling and storage, 3-nitropyridine-2-sulfonyl chloride can serve as a powerful tool for the development of novel molecules with potential applications in drug discovery and materials science.

References

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(34), 5951–5955. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

- Schmitt, A.-M. D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 326-351). The Royal Society of Chemistry.

- Google Patents. (n.d.). Synthesis method of pyridine-3-sulfonyl chloride. (CN112830892A).

-

Eureka. (2017, February 22). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of pyridine-3-sulfonyl chloride. (CN117700355A).

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 17.3 Sandmeyer Reaction and Ullmann Coupling. Retrieved from [Link]

-

Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]

- Google Patents. (n.d.). A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride. (CN106432067B).

- Google Patents. (n.d.). Synthesis method of pyridine-3-sulfonyl chloride. (CN112830892A).

-

Lumsden, M. D., et al. (2020). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design, 20(12), 7853-7864. [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

-

Kalatzis, E., & Mastrokalos, C. (1974). Reactions of N-heteroaromatic bases with nitrous acid. Part III. Kinetics of diazotisation of 2-aminopyridine. Journal of the Chemical Society, Perkin Transactions 2, (4), 498-502. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 3-Nitropyridine-2-sulfonyl chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. Retrieved from [Link]

-

Breton, G. W. (2002). Nonaqueous Diazotization of Aminopurine Nucleosides. Mechanistic Considerations and Efficient Procedures with tert-Butyl Nitrite or Sodium Nitrite,1. The Journal of Organic Chemistry, 67(19), 6788-6796. [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

- Google Patents. (n.d.). 3-nitropyridine derivaives and the pharmaceutical compositions containing said derivatives. (US6743795B1).

-

Eureka. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of N-pyridin-3yl-benzenesulfonamide. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 10. US6743795B1 - 3-nitropyridine derivaives and the pharmaceutical compositions containing said derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Nitropyridine-2-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropyridine-2-sulfonyl chloride is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structural features, combining the electron-deficient pyridine ring, a reactive sulfonyl chloride moiety, and a strongly electron-withdrawing nitro group, make it a versatile reagent for the synthesis of a diverse range of complex molecules. The pyridine scaffold is a privileged structure in drug discovery, and the sulfonyl chloride group serves as a key functional handle for introducing the pyridylsulfonyl moiety into various molecular architectures, most notably for the formation of sulfonamides.[1] This guide provides a comprehensive overview of the available physicochemical properties, synthetic strategies, and potential applications of 3-Nitropyridine-2-sulfonyl chloride, with a focus on its utility in drug development.

Physicochemical Properties

Detailed experimental data for 3-Nitropyridine-2-sulfonyl chloride is not extensively reported in publicly available literature. However, key molecular identifiers and calculated properties are summarized below. Researchers should handle this compound with care, assuming it to be a reactive and potentially hazardous substance, characteristic of sulfonyl chlorides.

| Property | Value | Source |

| CAS Number | 1071524-26-9 | [2][3] |

| Molecular Formula | C₅H₃ClN₂O₄S | |

| Molecular Weight | 222.61 g/mol | |

| SMILES Code | O=S(C1=NC=CC=C1=O)(Cl)=O |

Spectroscopic Characterization (Predicted)

While specific spectra for 3-Nitropyridine-2-sulfonyl chloride are not available, the expected spectroscopic features can be inferred from the general characteristics of sulfonyl chlorides and nitropyridines.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric SO₂ stretching vibrations, respectively.[4] Additional peaks corresponding to the aromatic C-H and C=N stretching of the pyridine ring, and the N-O stretching of the nitro group would also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would display signals for the three protons on the pyridine ring. The electron-withdrawing effects of the sulfonyl chloride and nitro groups would cause these signals to appear in the downfield region of the spectrum. The precise chemical shifts and coupling constants would be influenced by the substitution pattern.

-

¹³C NMR : The carbon NMR spectrum would show five distinct signals for the carbon atoms of the pyridine ring. The carbon atom attached to the sulfonyl chloride group and those in close proximity to the nitro group are expected to be significantly deshielded.

-

-

Mass Spectrometry (MS) : The mass spectrum would exhibit a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.[4] Fragmentation patterns would likely involve the loss of SO₂, Cl, and NO₂.

Synthesis of Pyridine Sulfonyl Chlorides: Representative Methodologies

Although a specific, validated protocol for the synthesis of 3-Nitropyridine-2-sulfonyl chloride is not detailed in the available literature, several general methods for the preparation of pyridine sulfonyl chlorides can be adapted. A common and effective approach involves the oxidative chlorination of the corresponding pyridinethiol or dipyridyl disulfide.[5][6]

Experimental Protocol: Synthesis of a Pyridine-2-sulfonyl Chloride from a Pyridinethiol (General Procedure)

This protocol describes a general method for the synthesis of pyridine-2-sulfonyl chlorides from the corresponding 2-thiopyridines, which could be adapted for the synthesis of 3-Nitropyridine-2-sulfonyl chloride from 3-nitro-2-thiopyridine.

Materials:

-

Substituted 2-thiopyridine (1.0 eq)

-

Sodium chlorite (NaClO₂)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Suspend the substituted 2-thiopyridine in water.

-

Cool the suspension in an ice bath.

-

Add sodium chlorite portion-wise to the stirred suspension.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Extract the reaction mixture with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude pyridine-2-sulfonyl chloride.[6]

Causality Behind Experimental Choices:

-

Oxidative Chlorination: This method directly converts the thiol to the sulfonyl chloride in a one-pot reaction.

-

Aqueous Solvent: The use of water as a solvent offers a more environmentally friendly ("greener") approach compared to organic solvents.[6][7]

-

Extraction and Concentration: This standard workup procedure allows for the isolation of the product from the aqueous reaction mixture.

Reactivity and Mechanistic Insights

The reactivity of 3-Nitropyridine-2-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[8] This electrophilicity is further enhanced by the electron-withdrawing nitro group on the pyridine ring. The primary reaction of this compound is nucleophilic substitution at the sulfonyl sulfur, where the chloride ion acts as a good leaving group.

Nucleophilic Substitution Reactions

3-Nitropyridine-2-sulfonyl chloride is expected to react readily with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters.

Caption: General scheme of nucleophilic substitution of 3-Nitropyridine-2-sulfonyl chloride.

The reaction with primary and secondary amines to form sulfonamides is of particular importance in medicinal chemistry.[1]

Experimental Protocol: Synthesis of a Sulfonamide (General Procedure)

This protocol outlines a general procedure for the synthesis of a sulfonamide from a pyridine-2-sulfonyl chloride and an amine.

Materials:

-

Pyridine-2-sulfonyl chloride (1.1 eq)

-

Chiral amine or amino acid ester salt (1.0 eq)

-

Triethylamine (2.2 - 3.3 eq)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a dry round-bottom flask, dissolve the chiral amine or amino acid ester salt and triethylamine in dichloromethane at 0 °C in an ice bath.

-

Add a solution of the pyridine-2-sulfonyl chloride in dichloromethane dropwise to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate in a vacuum.[6]

Causality Behind Experimental Choices:

-

Base: Triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, and anhydrous conditions prevent hydrolysis of the starting material.

-

Dropwise Addition: Slow addition of the sulfonyl chloride helps to control the reaction temperature and minimize side reactions.

Applications in Drug Discovery

The sulfonamide functional group is a key component in a wide array of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents.[1] The incorporation of a nitropyridine moiety can modulate the physicochemical properties of a molecule, potentially enhancing its biological activity and pharmacokinetic profile. The chloro group on related nitropyridines is known to be susceptible to nucleophilic aromatic substitution, offering another handle for further functionalization.[9] Therefore, 3-Nitropyridine-2-sulfonyl chloride serves as a valuable building block for the synthesis of novel therapeutic agents.

References

-

Taylor & Francis Online. (2020, June 4). NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. Retrieved from [Link]

-

Thieme. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Request PDF: NaClO 2 -mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 3-Nitropyridine-2-sulfonyl chloride | 1071524-26-9. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 3-Nitropyridine-2-sulfonyl chloride | 1071524-26-9. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Retrieved from [Link]

-

MDPI. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

ResearchGate. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). CN106432067B - A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride.

-

National Center for Biotechnology Information. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

-

Veeprho. (n.d.). Pyridine-3-sulfonyl chloride | CAS 16133-25-8. Retrieved from [Link]

-

MDPI. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: Multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Retrieved from [Link]

-

The Rockefeller University. (n.d.). Mass Spectrometry of Microscale Chemical Reaction Products Produced at the Surface of Organic Solids. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Structural Rationale: The Anatomy of an Ultra-Electrophile

Unveiling the Chemical Mechanism of Action of 3-Nitropyridine-2-sulfonyl Chloride: A Senior Application Scientist’s Guide to Advanced Amine Activation and Biolabile Linkers

As a Senior Application Scientist in synthetic methodology and drug development, I frequently encounter synthetic bottlenecks where traditional amine protecting groups—such as the tosyl (Ts) or even the nosyl (Ns) group—fail. These failures typically stem from harsh deprotection conditions or insufficient sulfonamide acidity, leading to poor alkylation yields. 3-Nitropyridine-2-sulfonyl chloride represents a quantum leap in electrophilic reagent design.

This guide dissects the chemical mechanism of action (MoA) of 3-nitropyridine-2-sulfonyl chloride, detailing its dual utility: as an ultra-reactive activating group for Fukuyama-type secondary amine synthesis[1], and as a triggerable biolabile linker for targeted drug delivery systems, such as sulfur dioxide (SO2)-releasing "Trojan Horse" conjugates[2].

The unique reactivity of 3-nitropyridine-2-sulfonyl chloride is governed by its precise molecular architecture. The sulfonyl chloride is anchored to the C2 position of a pyridine ring, flanked by a nitro group at the C3 position.

-

The Pyridine Nitrogen: Acts as a powerful electron sink. It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, making the C2 position exceptionally susceptible to nucleophilic attack.

-

The Ortho-Nitro Group: Exerts intense inductive and resonance electron-withdrawing effects.

-

Causality in Experimental Design: Why choose this over traditional 2-nitrobenzenesulfonyl (Nosyl) chloride? The synergistic electron-withdrawing effect of the pyridine nitrogen and the nitro group drastically lowers the pKa of the resulting sulfonamide (often

). This allows for downstream alkylation under exceptionally mild basic conditions, preventing the epimerization of delicate stereocenters (e.g., in peptide synthesis)[3][4].

Core Mechanism of Action: The Three-Stage Workflow

The chemical MoA of 3-nitropyridine-2-sulfonyl chloride operates through a highly orchestrated, three-stage Fukuyama-type sequence.

Stage 1: Electrophilic Sulfonylation (Protection)

The primary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. Chloride is expelled as the leaving group, and a non-nucleophilic base (like DIPEA) neutralizes the generated HCl.

Stage 2: Deprotonation and Alkylation (Activation)

Because the resulting sulfonamide NH is highly acidic, it is easily deprotonated by mild bases (e.g.,

Stage 3: Thiolytic Cleavage and SO2 Extrusion (Deprotection)

This is the defining mechanistic step. A soft nucleophile—specifically a thiolate—attacks the C2 carbon of the pyridine ring via Nucleophilic Aromatic Substitution (

Fig 1. Three-stage Fukuyama-type amination workflow using 3-nitropyridine-2-sulfonyl chloride.

Fig 2. SNAr thiolytic cleavage mechanism and spontaneous SO2 extrusion.

Application in Drug Development: Biolabile Linkers

Beyond standard organic synthesis, the

When the conjugate is actively transported into a bacterial cell, the high intracellular concentration of biological thiols (like glutathione) initiates the

Quantitative Data: Comparative Reactivity

To justify the selection of 3-nitropyridine-2-sulfonyl chloride over legacy reagents, consider the physicochemical parameters outlined in Table 1. The drastic drop in pKa directly correlates with the mildness of the required alkylation conditions.

Table 1: Comparative Reactivity of Sulfonyl Protecting Groups

| Protecting Group | Aryl Structure | Approx. Sulfonamide pKa | Alkylation Conditions | Deprotection Nucleophile | Relative Cleavage Rate |

| Tosyl (Ts) | 4-Methylphenyl | ~10.0 | Strong base (NaH) | Dissolving metal (Na/NH3) | Very Slow / Harsh |

| Nosyl (Ns) | 2-Nitrophenyl | ~6.0 | Mild base ( | Thiolate (PhSH / | Fast |

| Dinosyl (DNs) | 2,4-Dinitrophenyl | ~4.5 | Very mild ( | Thiolate or Amines | Very Fast |

| 3-Nitropyridyl-2-sulfonyl | 3-Nitropyridin-2-yl | < 4.5 | Ultra-mild ( | Thiolate (e.g., Dodecanethiol) | Ultra-Fast |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes visual or analytical checkpoints to ensure mechanistic fidelity.

Protocol A: Electrophilic Sulfonylation of Primary Amines

Causality: The reaction must be performed at 0 °C to suppress the competitive hydrolysis of the highly electrophilic sulfonyl chloride by trace ambient moisture.

-

Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add

-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the reaction flask to 0 °C using an ice bath. -

Dissolve 3-nitropyridine-2-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add dropwise to the amine solution over 15 minutes.

-

Validation Checkpoint: Stir for 2 hours. The product is highly UV-active due to the nitropyridine chromophore. TLC (Hexanes/EtOAc) will show a distinct, strongly UV-absorbing spot. Quench with saturated aqueous

and extract with DCM.

Protocol B: Mild Alkylation of the Sulfonamide

Causality: Because the pKa of the sulfonamide is exceptionally low, weak bases like

-

Dissolve the purified sulfonamide (1.0 eq) in anhydrous DMF.

-

Add

(1.5 eq) and the desired alkyl halide (1.2 eq). -

Stir at room temperature for 4–6 hours.

-

Validation Checkpoint: LC-MS tracking is critical here. Look for the disappearance of the starting mass and the emergence of a mass shift corresponding to the exact molecular weight of the alkyl addition.

Protocol C: Thiolytic Cleavage and SO2 Extrusion

Causality: A soft nucleophile (1-dodecanethiol) is used to specifically attack the aromatic C2 position without affecting the newly formed secondary amine.

-

Dissolve the alkylated sulfonamide (1.0 eq) in DMF or Acetonitrile.

-

Add 1-dodecanethiol (1.5 eq) followed by

or DIPEA (2.0 eq). -

Stir at room temperature.

-

Validation Checkpoint: The reaction is self-validating. The extrusion of

gas can occasionally be observed as micro-bubbles in the solvent. Furthermore, the formation of the highly non-polar byproduct, 2-(dodecylthio)-3-nitropyridine, will rapidly migrate to the solvent front on a TLC plate, confirming successful

References

- Source: Google Patents (WO2019043139A1)

-

The Design of Sulfur Dioxide-Releasing Linkers for Siderophore-Based Trojan Horse Conjugates Source: White Rose eTheses Online URL:[Link]

- Source: Google Patents (JPH0753752B2)

-

Binding of thymopoietin to the acetylcholine receptor Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

- 1. WO2019043139A1 - Fused [1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family - Google Patents [patents.google.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. JPH0753752B2 - Enzyme resistant immunomodulatory peptide - Google Patents [patents.google.com]

- 4. pnas.org [pnas.org]

An In-depth Technical Guide to 3-Nitropyridine-2-sulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Nitropyridine-2-sulfonyl chloride, a key building block in modern medicinal chemistry. The document delves into the historical context of its development, detailed synthetic methodologies with mechanistic insights, and its critical applications in the synthesis of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the utility of this versatile reagent.

Introduction: The Significance of the Pyridine Scaffold and the Sulfonamide Functional Group in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Similarly, the sulfonamide functional group is a cornerstone of pharmaceutical sciences, found in drugs with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The combination of these two moieties in molecules derived from 3-Nitropyridine-2-sulfonyl chloride offers a powerful strategy for the design and synthesis of novel therapeutics with unique pharmacological profiles.

Historical Perspective and Discovery

While a definitive seminal publication detailing the first synthesis of 3-Nitropyridine-2-sulfonyl chloride (CAS No: 1071524-26-9) is not readily apparent in a historical context, its emergence is intrinsically linked to the broader development of pyridine chemistry and the synthesis of sulfonyl chlorides. The methodologies for creating sulfonyl chlorides, such as the oxidative chlorination of thiols or the Sandmeyer-type reaction of amino-pyridines, have been established for many decades. The application of these methods to nitropyridine precursors likely led to the synthesis of 3-Nitropyridine-2-sulfonyl chloride as researchers explored the chemical space of functionalized pyridines for applications in agrochemicals and pharmaceuticals. A notable application can be found in a 2019 patent, which describes the use of 3-nitropyridine-2-sulfonyl chloride in the synthesis of fused[2][3][4]thiadiazine derivatives as inhibitors of the MYST family of lysine acetyltransferases (KATs) for the treatment of cancer.[2]

Synthesis of 3-Nitropyridine-2-sulfonyl Chloride: A Detailed Examination of Synthetic Routes

The synthesis of 3-Nitropyridine-2-sulfonyl chloride can be approached through several strategic pathways, primarily revolving around the introduction of the sulfonyl chloride functionality onto a pre-functionalized nitropyridine ring. The two most logical and field-proven precursors are 3-nitropyridine-2-thiol and 2-amino-3-nitropyridine.

Route 1: Oxidative Chlorination of 3-Nitropyridine-2-thiol

This is arguably the most direct and common method for the preparation of aryl and heteroaryl sulfonyl chlorides. The underlying principle is the oxidation of the thiol to a sulfonic acid intermediate, which is then converted to the sulfonyl chloride in the presence of a chlorinating agent.

3.1.1. Mechanistic Rationale

The reaction typically proceeds via the formation of a disulfide intermediate, which is then subjected to oxidative cleavage and chlorination. The use of a strong oxidizing agent in the presence of a chloride source ensures the direct formation of the sulfonyl chloride. The nitro group at the 3-position of the pyridine ring is a strong electron-withdrawing group, which can influence the reactivity of the thiol but does not impede the oxidation process.

3.1.2. Experimental Protocol: Synthesis of 3-Nitropyridine-2-sulfonyl chloride from 3-Nitropyridine-2-thiol

-

Materials:

-

3-Nitropyridine-2-thiol

-

Chlorine gas or an alternative chlorinating/oxidizing agent (e.g., N-chlorosuccinimide in the presence of an acid)

-

Inert solvent (e.g., dichloromethane, chloroform, or acetic acid)

-

Ice bath

-

Reaction flask equipped with a gas inlet (if using chlorine gas), a stirrer, and a drying tube.

-

-

Procedure:

-

Dissolve 3-Nitropyridine-2-thiol in the chosen inert solvent in the reaction flask and cool the mixture to 0-5 °C using an ice bath.

-

If using chlorine gas, bubble it through the stirred solution at a controlled rate. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, purge the excess chlorine gas with a stream of nitrogen.

-

The reaction mixture is then typically concentrated under reduced pressure to yield the crude 3-Nitropyridine-2-sulfonyl chloride.

-

Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

The use of an inert solvent is crucial to prevent side reactions.

-

Low temperature control is essential to minimize the formation of byproducts and to manage the exothermicity of the reaction.

-

The choice of chlorinating/oxidizing agent can be tailored based on laboratory safety protocols and desired reactivity. While chlorine gas is highly effective, reagents like N-chlorosuccinimide offer a solid, more easily handled alternative.

Route 2: Diazotization of 2-Amino-3-nitropyridine followed by Sulfonylchlorination

This route is based on the well-established Sandmeyer reaction, which is a versatile method for introducing a variety of functional groups onto an aromatic or heteroaromatic ring via a diazonium salt intermediate.[2][5]

3.2.1. Mechanistic Rationale

The primary amino group of 2-amino-3-nitropyridine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a highly reactive intermediate. In the presence of sulfur dioxide and a copper(I) chloride catalyst, the diazonium group is replaced by a sulfonyl chloride group. The nitro group at the 3-position makes the diazonium salt particularly unstable, necessitating careful temperature control.[2]

3.2.2. Experimental Protocol: Synthesis of 3-Nitropyridine-2-sulfonyl chloride from 2-Amino-3-nitropyridine

-

Materials:

-

2-Amino-3-nitropyridine

-

Sodium nitrite

-

Concentrated hydrochloric acid or sulfuric acid

-

Sulfur dioxide (gas or a saturated solution in acetic acid)

-

Copper(I) chloride (catalyst)

-

Ice-salt bath

-

Reaction vessel with a stirrer and a thermometer.

-

-

Procedure:

-

Prepare a solution of 2-amino-3-nitropyridine in the chosen strong acid and cool it to below 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature strictly below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in a sulfur dioxide-saturated solvent (e.g., acetic acid).

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring.

-

Allow the reaction to proceed at a low temperature until the evolution of nitrogen gas ceases.

-

The reaction mixture is then typically poured onto ice-water, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold water and dried. Further purification can be performed by recrystallization.

-

Causality Behind Experimental Choices:

-

The use of a strong acid is necessary for the in situ generation of nitrous acid and for stabilizing the diazonium salt.

-

Strict temperature control is paramount due to the instability of the diazonium salt, especially with the electron-withdrawing nitro group.[2]

-

The copper(I) catalyst is essential for the efficient conversion of the diazonium salt to the sulfonyl chloride.

Applications in Drug Discovery and Development

3-Nitropyridine-2-sulfonyl chloride is a valuable reagent for the synthesis of sulfonamides, a class of compounds with a rich history and continued importance in medicine. The reaction of the sulfonyl chloride with primary or secondary amines is a robust and high-yielding transformation, providing access to a diverse range of sulfonamide derivatives.

Synthesis of 3-Nitropyridine-2-sulfonamides

The primary application of 3-Nitropyridine-2-sulfonyl chloride is its reaction with amines to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, allowing for the facile introduction of the nitropyridylsulfonyl moiety into a wide variety of molecules.

4.1.1. General Reaction Scheme

Caption: General reaction for the synthesis of 3-Nitropyridine-2-sulfonamides.

4.1.2. Experimental Protocol: General Procedure for the Synthesis of a 3-Nitropyridine-2-sulfonamide

-

Materials:

-

3-Nitropyridine-2-sulfonyl chloride

-

A primary or secondary amine

-

A suitable base (e.g., pyridine, triethylamine, or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Magnetic stirrer and reaction flask.

-

-

Procedure:

-

Dissolve the amine in the anhydrous aprotic solvent in the reaction flask.

-

Add the base to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of 3-Nitropyridine-2-sulfonyl chloride in the same solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting materials.

-

The reaction is then quenched with water or a dilute aqueous acid solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Causality Behind Experimental Choices:

-

The use of an anhydrous solvent is important to prevent the hydrolysis of the sulfonyl chloride.

-

A base is required to neutralize the hydrochloric acid that is formed during the reaction, driving the reaction to completion.

-

The slow addition of the sulfonyl chloride at low temperature helps to control the exothermicity of the reaction and minimize side product formation.

Case Study: Synthesis of KAT Inhibitors

A patent from 2019 describes the use of 3-nitropyridine-2-sulfonyl chloride in the synthesis of fused[2][3][4]thiadiazine derivatives as potent inhibitors of the MYST family of lysine acetyltransferases (KATs), which are targets for cancer therapy.[2] In one of the synthetic steps, 3-nitropyridine-2-sulfonyl chloride is reacted with concentrated ammonium hydroxide to form 3-nitropyridine-2-sulfonamide. This intermediate is then further elaborated to the final bioactive compounds.

Caption: Synthetic pathway towards KAT inhibitors utilizing 3-Nitropyridine-2-sulfonyl chloride.

Data Presentation

| Property | Value | Reference |

| CAS Number | 1071524-26-9 | [4] |

| Molecular Formula | C5H3ClN2O4S | |

| Molecular Weight | 222.61 g/mol | |

| Appearance | Typically a solid |

Conclusion

3-Nitropyridine-2-sulfonyl chloride has established itself as a valuable and versatile building block in the arsenal of medicinal chemists. Its synthesis, primarily through the oxidative chlorination of 3-nitropyridine-2-thiol or the diazotization of 2-amino-3-nitropyridine, is achievable through well-understood and scalable chemical transformations. The reactivity of the sulfonyl chloride moiety allows for its efficient coupling with a wide range of amines to generate a diverse library of sulfonamides. The incorporation of the 3-nitropyridine scaffold offers unique electronic and steric properties that can be exploited in the design of potent and selective drug candidates, as exemplified by its use in the development of novel KAT inhibitors. As the quest for new therapeutics continues, the strategic application of 3-Nitropyridine-2-sulfonyl chloride is poised to play a continuing role in the discovery and development of next-generation medicines.

References

Sources

Comprehensive Characterization of 3-Nitropyridine-2-sulfonyl Chloride

Technical Guide for Structural Elucidation & Handling

CAS: 1071524-26-9 | Formula:

Part 1: Core Directive & Executive Summary

3-Nitropyridine-2-sulfonyl chloride is a highly reactive, electron-deficient heterocyclic building block used primarily for introducing the 3-nitropyridine moiety into pharmacophores via sulfonamide formation. Unlike its benzenoid analogs, this compound exhibits significant instability due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-nitro group, which accelerates nucleophilic attack at the sulfur center.

Critical Stability Warning: This compound is prone to rapid hydrolysis to 3-nitropyridine-2-sulfonic acid upon exposure to atmospheric moisture. Standard spectroscopic analysis (NMR/IR) often yields data for the hydrolysis product if strict anhydrous protocols are not followed. This guide provides the specific spectral signatures to distinguish the intact sulfonyl chloride from its degradation products.

Part 2: Spectroscopic Analysis[1][2][3]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

The

Predicted

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-6 | 8.85 – 8.95 | dd | Deshielded by ring Nitrogen and inductive effect of | |

| H-4 | 8.55 – 8.65 | dd | Strongly deshielded by the adjacent ortho-nitro group. | |

| H-5 | 7.80 – 7.90 | dd | Most shielded ring proton (beta to substituents). |

Artifact Alert (The Hydrolysis Trap): If the sample contains moisture, you will observe a set of peaks shifted slightly upfield (approx. 0.1–0.3 ppm) corresponding to 3-nitropyridine-2-sulfonic acid .

-

Diagnostic Signal: The disappearance of the sulfonyl chloride H-6 peak at ~8.9 ppm and the emergence of a broad singlet (acidic proton) >10 ppm indicates decomposition.

-

C-2 (ipso-S): ~155 ppm (Quaternary, weak intensity)

-

C-3 (ipso-NO2): ~145 ppm (Quaternary)

-

C-6: ~152 ppm (CH)

-

C-4: ~135 ppm (CH)

-

C-5: ~126 ppm (CH)

2. Infrared Spectroscopy (FT-IR)

IR is the most rapid method to confirm the integrity of the sulfonyl chloride functionality. The absence of broad OH stretching bands (from sulfonic acid) is a key purity indicator.

| Functional Group | Wavenumber ( | Intensity | Notes |

| 1380 – 1410 | Strong | Characteristic of Sulfonyl Chlorides ( | |

| 1170 – 1195 | Strong | Paired with the asymmetric band; diagnostic. | |

| 1530 – 1550 | Strong | Typical aromatic nitro stretch. | |

| 1340 – 1360 | Medium | Often overlaps with | |

| 1580 – 1600 | Medium | Pyridine ring skeletal vibration. |

3. Mass Spectrometry (MS)[1][4][5][6][7]

Due to thermal instability, ESI (Electrospray Ionization) in negative mode (after derivatization) or EI (Electron Impact) is recommended. Direct ESI+ often leads to hydrolysis in the source.

Fragmentation Pattern (EI, 70 eV):

-

Molecular Ion (

): m/z 222 (weak/absent). - : m/z 187 (Loss of radical Chlorine).

- : m/z 123 (Base Peak, 3-nitropyridyl cation).

- : m/z 176 (Minor pathway).

Part 3: Visualization & Experimental Workflows

Diagram 1: Synthesis & Degradation Pathways

This diagram illustrates the origin of the compound and its primary degradation route, which is critical for interpreting spectral impurities.

Caption: Synthesis pathway showing the critical moisture sensitivity leading to the sulfonic acid impurity.

Diagram 2: MS Fragmentation Logic

The following logic tree explains the origin of the major ions observed in Mass Spectrometry.

Caption: Primary fragmentation pathways under Electron Impact (EI) ionization.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for NMR (Anhydrous)

To prevent in-tube hydrolysis during acquisition.

-

Solvent Selection: Use

(Chloroform-d) stored over 4Å molecular sieves. Avoid -

Glassware: Oven-dry the NMR tube and cap for at least 1 hour at 100°C.

-

Preparation:

-

Weigh ~10 mg of the solid rapidly into a dry vial.

-

Dissolve in 0.6 mL of dry

. -

Transfer immediately to the NMR tube and cap.

-

-

Acquisition: Run the spectrum immediately. If the solution turns cloudy or a precipitate forms, hydrolysis has occurred (formation of insoluble sulfonic acid).

Protocol 2: Purity Check via Derivatization

Since the chloride is unstable, converting it to a stable sulfonamide is the best way to quantify purity.

-

Reagents: Benzylamine (1.1 eq), Triethylamine (2.0 eq), dry DCM.

-

Procedure:

-

Dissolve the test sample of sulfonyl chloride in dry DCM.

-

Add the amine/base mixture at 0°C.

-

Stir for 15 minutes.

-

Analyze the reaction mixture by LC-MS.

-

-

Interpretation: The resulting N-benzyl-3-nitropyridine-2-sulfonamide is stable and ionizes well (

), allowing for accurate purity calculation without the interference of hydrolysis kinetics.

Part 5: References

-

BLD Pharm. (2025). 3-Nitropyridine-2-sulfonyl chloride Product Data. Retrieved from

-

PubChem. (2025).[8] 2-Chloro-3-nitropyridine (Precursor Data). National Library of Medicine. Retrieved from

-

BenchChem. (2025).[1][9][10] Stability of Heteroaromatic Sulfonyl Chlorides. Retrieved from

-

Sigma-Aldrich. (2025). 3-Nitropyridine-2-thiol (Precursor Data). Retrieved from

-

ACD/Labs. (2008).[11] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Nitropyridine(2530-26-9) 1H NMR spectrum [chemicalbook.com]

- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Mercapto-3-nitropyridine | C5H4N2O2S | CID 819358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. acdlabs.com [acdlabs.com]

3-Nitropyridine-2-sulfonyl Chloride: Solubility & Stability Guide

This guide details the solubility, solvent compatibility, and critical stability profiles of 3-Nitropyridine-2-sulfonyl chloride .

Editorial Note: Unlike stable pharmaceutical ingredients, this compound is a highly reactive electrophilic intermediate. Its "solubility" cannot be decoupled from its stability . Attempting to dissolve it in incompatible solvents (e.g., water, alcohols) will result in rapid chemical decomposition, not dissolution. This guide prioritizes solvent compatibility for synthetic applications.

CAS: 1071524-26-9 | Formula: C

Critical Identification & Safety Warning

Before selecting a solvent, you must verify the identity of your material. There is a frequent commercial confusion between the sulfonyl and sulfenyl chlorides.

-

Target Compound: 3-Nitropyridine-2-sulfonyl chloride (

).[1][2] Highly reactive, prone to -

Common Confusant: 3-Nitro-2-pyridinesulfenyl chloride (

, CAS 68206-45-1). Different oxidation state, different reactivity.

Storage Directive: Store solid material at -20°C under inert atmosphere (Argon/Nitrogen). Do not store as a solution.

Solvent Compatibility Matrix

The following table categorizes solvents based on their suitability for dissolving 3-Nitropyridine-2-sulfonyl chloride for reactions (e.g., sulfonamide synthesis).

| Solvent Class | Representative Solvents | Compatibility | Solubility Estimate | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High (>100 mg/mL) | Primary Choice. Inert, high solubility for nitro-heterocycles. Easy work-up. |

| Polar Aprotic | THF, Acetonitrile (MeCN) | Good | High (>100 mg/mL) | Secondary Choice. Must be strictly anhydrous . THF is excellent for low-temp reactions (-78°C). |

| Polar Aprotic (High BP) | DMF, DMAc, NMP | Use with Caution | High | Risk of Vilsmeier-Haack type side reactions with sulfonyl chlorides upon heating. |

| Ethers | Diethyl Ether, MTBE, Dioxane | Moderate | Moderate | Good for precipitation/trituration. Dioxane is useful if higher boiling point than THF is needed. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Poor | Low / Insoluble | Used primarily to precipitate the product (antisolvent). Toluene may dissolve it at higher temps (risk of decomposition). |

| Protic | Water, Methanol, Ethanol | INCOMPATIBLE | Decomposes | Rapid hydrolysis to sulfonic acid or alcoholysis to sulfonate esters. |

| Amines | Pyridine, Triethylamine | Reactive | Reacts | Will form sulfonamides or sulfenes. Use only as stoichiometric reagents, not solvents. |

Visualization: Solvent Selection Decision Tree

Caption: Logical flow for selecting a solvent compatible with the high reactivity of 3-Nitropyridine-2-sulfonyl chloride.

Stability & Decomposition Mechanisms[3][4][5][6]

Understanding why this compound is unstable is crucial for handling it. It suffers from two primary instability modes:[3][4][5]

A. The "Alpha-Effect" (SO

Extrusion)

Sulfonyl chlorides attached to the 2-position of a pyridine ring (alpha to the nitrogen) are inherently unstable. They tend to extrude sulfur dioxide (

-

Trigger: Heat (>0°C) and prolonged storage.[3]

-

Mechanism: Unimolecular thermal decomposition.

-

Prevention: Keep reactions below 0°C and use the reagent immediately after synthesis.

B. Hydrolysis

The electron-withdrawing nitro group at the 3-position activates the sulfonyl chloride, making it hyper-electrophilic.

-

Reaction:

-

Observation: The solid turns into a sticky gum/oil and pH drops rapidly.

Visualization: Decomposition Pathways

Caption: The two primary degradation pathways: Thermal SO2 extrusion and hydrolytic breakdown.

Experimental Protocols

Due to the instability described above, the "solubility" is best utilized in in situ protocols. Do not attempt to make a stock solution.

Protocol A: Handling Commercial Material

If you have purchased the solid:

-

Preparation: Flame-dry all glassware. Purge with Nitrogen/Argon.

-

Solvent: Use anhydrous DCM (Dichloromethane).[3]

-

Dissolution:

-

Cool the DCM to 0°C .

-

Add the solid 3-Nitropyridine-2-sulfonyl chloride rapidly.

-

Note: It should dissolve readily. If a precipitate remains or the solution fumes, the material may have already hydrolyzed.

-

-

Usage: Cannulate this solution immediately into your reaction vessel containing the amine/nucleophile.

Protocol B: In Situ Generation (Recommended)

Because the isolated solid is unstable, generating it fresh from the thiol is often superior.

Reagents: 3-Nitro-2-mercaptopyridine (Thiol), Sulfuryl Chloride (

-

Dissolve: Suspend 3-Nitro-2-mercaptopyridine (1.0 equiv) in anhydrous DCM (10 mL/mmol).

-

Cool: Cool to -10°C (Ice/Salt bath).

-

Oxidize: Add Sulfuryl Chloride (3.0 equiv) dropwise.

-

Observation: The suspension will clear as the sulfonyl chloride forms.

-

-

Work-up (Rapid): Wash with ice-cold water (very fast) -> Dry over

-> Filter. -

React: Use the filtrate immediately. Do not evaporate to dryness if possible, as the concentration step often triggers

extrusion.

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7][8] A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. The Journal of Organic Chemistry, 74(24), 9287-9291. Link

-

Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080-1084. Link

-

Kornienko, A., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(11), 2788–2791. Link

-

Loughney, D. A. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 781–787. Link

-

Sigma-Aldrich. (n.d.). 3-Nitro-2-pyridinesulfenyl chloride Product Sheet. (Used for distinction of CAS 68206-45-1 vs sulfonyl). Link

Sources

- 1. CAS#:1805423-41-9 | 4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-sulfonyl chloride | Chemsrc [chemsrc.com]

- 2. CAS#:1805199-96-5 | 4-(Difluoromethyl)-5-fluoro-3-nitropyridine-2-sulfonyl chloride | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]

- 8. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

Strategic Applications of 3-Nitropyridine-2-sulfonyl Chloride in Advanced Therapeutics and Chemical Biology

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the rational design of bifunctional building blocks is paramount. 3-Nitropyridine-2-sulfonyl chloride (CAS 1071524-26-9) has emerged as a highly versatile, electrophilic heterocyclic reagent. Unlike standard benzenesulfonyl chlorides, this molecule features a synergistic electronic environment: an electron-withdrawing pyridine nitrogen positioned ortho to the sulfonyl group, coupled with a highly electron-withdrawing nitro group at the meta position.

This unique stereoelectronic topology renders the C2 position exceptionally susceptible to nucleophilic aromatic substitution (

Structural & Mechanistic Profiling

The utility of 3-Nitropyridine-2-sulfonyl chloride is dictated by the causality of its electronic effects.

-

Electrophilic Activation: The pyridine ring inherently depletes electron density from the carbon skeleton. The addition of the 3-nitro group creates a severe electron deficiency at the C2 carbon.

-

Bifunctional Handles: The molecule offers two orthogonal reactive sites. The sulfonyl chloride readily reacts with amines to form sulfonamides. Subsequently, the 3-nitro group can be reduced to an amine, providing a nucleophilic handle for intramolecular cyclization.

-

Cleavability: When used as a linker or protecting group, the electron-deficient C2 position can be attacked by soft nucleophiles (like thiols), triggering the collapse of a Meisenheimer complex and the expulsion of sulfur dioxide (

) and the free amine.

Research Area 1: Epigenetic Modulators (KAT Inhibitors)

Lysine acetyltransferases (KATs) of the MYST family (e.g., TIP60, MOZ, HBO1) are critical epigenetic regulators implicated in various oncological pathways. 3-Nitropyridine-2-sulfonyl chloride is a foundational starting material for synthesizing fused[1,2,4]thiadiazine derivatives, which act as potent MYST family inhibitors[1].

Mechanistic Rationale: The synthesis exploits the bifunctionality of the reagent. Initial coupling with a primary amine yields a 3-nitropyridine-2-sulfonamide. The nitro group is then catalytically reduced (e.g., via Fe/AcOH or Pd/C) to an amine. This newly formed 3-aminopyridine-2-sulfonamide is perfectly primed for cyclization with an aldehyde or cyclizing agent (like 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione), forming the bioactive fused thiadiazine core[1].

Workflow for synthesizing KAT inhibitors via 3-Nitropyridine-2-sulfonyl chloride.

Research Area 2: Biolabile Linkers for "Trojan Horse" Antibiotics

Antimicrobial resistance necessitates novel delivery mechanisms. The "Trojan Horse" strategy utilizes siderophores (iron-chelating compounds) conjugated to antibiotics to hijack bacterial iron transport systems. 3-Nitropyridine-2-sulfonyl chloride is utilized to synthesize

Mechanistic Rationale:

Once the siderophore-antibiotic conjugate enters the bacterial cytoplasm, it encounters a high concentration of intracellular thiols (e.g., glutathione). The thiolate attacks the highly electrophilic C2 position of the pyridine ring via

Mechanism of SO2 and antibiotic release triggered by intracellular thiols.

Research Area 3: Advanced Amine Protection (Heterocyclic Fukuyama Synthesis)

The traditionally relies on 2-nitrobenzenesulfonyl (nosyl) chloride to protect primary amines, rendering them acidic enough for Mitsunobu alkylation before thiol-mediated deprotection[3]. 3-Nitropyridine-2-sulfonyl chloride acts as an advanced, heterocyclic analog of the nosyl group.

Comparative Quantitative Data

The inclusion of the pyridine nitrogen significantly alters the physicochemical and kinetic profile of the protecting group, making it highly advantageous for solid-phase peptide synthesis and complex macrocyclizations.

| Property | 2-Nitrobenzenesulfonyl Chloride (Nosyl) | 3-Nitropyridine-2-sulfonyl Chloride | Mechanistic Impact |

| Electrophilicity of C2 | High | Exceptionally High | Accelerates thiol-mediated |

| Sulfonamide | ~5.7 | < 5.0 (Estimated) | Allows for alkylation under much milder basic or Mitsunobu conditions. |

| Deprotection Kinetics | Fast (30-60 mins at 50°C) | Ultra-fast (Often <15 mins at RT) | Prevents epimerization of sensitive chiral centers during deprotection. |

| Byproduct Solubility | Moderate (Organic soluble) | High (Aqueous soluble at low pH) | Pyridine thioether byproducts can be easily washed out with mild acidic aqueous extraction. |

Experimental Protocols: Self-Validating Heterocyclic Fukuyama Workflow

To ensure scientific integrity, the following protocol details the causality and self-validation steps for utilizing 3-Nitropyridine-2-sulfonyl chloride in amine synthesis.

Step 1: Sulfonylation of Primary Amine

-

Procedure: Dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq), followed by the dropwise addition of 3-Nitropyridine-2-sulfonyl chloride (1.1 eq) dissolved in DCM. Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Causality: DIPEA is strictly chosen over Triethylamine (TEA). DIPEA's steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride, functioning purely as a proton scavenger. DCM provides a non-polar aprotic environment, minimizing competitive hydrolysis of the reagent.

-

Self-Validation: Monitor via TLC (Hexane/EtOAc). The reaction is complete when the ninhydrin-active primary amine spot is entirely consumed. Quench with 1M HCl; the product will remain in the organic layer.

Step 2: Mitsunobu Alkylation

-

Procedure: Dissolve the resulting sulfonamide (1.0 eq), an alcohol (1.2 eq), and Triphenylphosphine (

, 1.3 eq) in anhydrous THF at 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise. Stir for 4 hours at room temperature. -

Causality: The highly electron-withdrawing 3-nitropyridine ring heavily polarizes the N-H bond, lowering its

and making the nitrogen an excellent nucleophile for the activated phosphonium intermediate. DIAD is selected over DEAD due to its superior safety profile and reduced volatility. -

Self-Validation: Analyze via LC-MS. The mass of the alkylated product must be confirmed, alongside the disappearance of the sharp N-H stretch (~3300

) in the FTIR spectrum.

Step 3: Thiol-Mediated Deprotection

-

Procedure: Dissolve the alkylated sulfonamide in Acetonitrile (MeCN). Add Potassium Carbonate (

, 3.0 eq) and Thiophenol (1.5 eq). Stir at room temperature for 30 minutes. -

Causality:

deprotonates thiophenol to generate the highly nucleophilic thiolate. MeCN is critical as a polar aprotic solvent; it stabilizes the highly charged Meisenheimer transition state during the -

Self-Validation: LC-MS must confirm the appearance of the free secondary amine mass and the formation of the 2-(phenylthio)-3-nitropyridine byproduct. The byproduct can be removed by acidifying the aqueous layer and extracting the amine, validating the orthogonal purification advantage of the pyridine scaffold.

References

- Source: World Intellectual Property Organization (WIPO) / Google Patents (WO2019043139A1)

-

The Design of Sulfur Dioxide-Releasing Linkers for Siderophore-Based Trojan Horse Conjugates Source: White Rose eTheses Online (University of York / University of Leeds / University of Sheffield) URL:[Link]

-

2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines Source: Tetrahedron Letters (Fukuyama, T., Jow, C. K., & Cheung, M., 1995) URL:[Link]

Sources

safety and handling precautions for 3-Nitropyridine-2-sulfonyl chloride

Title: Safe Handling, Reactivity, and Synthetic Applications of 3-Nitropyridine-2-sulfonyl Chloride: A Comprehensive Guide for Drug Development

Introduction & Mechanistic Rationale

In modern drug discovery, sulfonyl chlorides are indispensable electrophilic building blocks used to synthesize sulfonamides—a prevalent pharmacophore in medicinal chemistry. Among these, 3-Nitropyridine-2-sulfonyl chloride is a highly specialized, trifunctional reagent utilized in the development of advanced therapeutics, including KAT (MYST family) inhibitors for oncology applications[1].

However, as a Senior Application Scientist, I must emphasize that this compound presents unique handling challenges. Its reactivity is governed by three structural features:

-

The Sulfonyl Chloride Moiety: Highly electrophilic and prone to rapid, exothermic hydrolysis.

-

The 3-Nitro Group: A powerful electron-withdrawing group (EWG) that exacerbates the electrophilicity of the adjacent sulfonyl group via induction and resonance.

-

The Pyridine Core: A basic nitrogen that can form hydrochloride salts, altering the solubility and reactivity of the system.

Because the nitro group severely depletes electron density at the 2-position of the pyridine ring, this molecule is not only susceptible to the desired sulfonylation but also to competitive Nucleophilic Aromatic Substitution (SNAr). Consequently, handling and experimental protocols must be rigorously controlled to prevent violent decomposition, toxic gas release, and unwanted side reactions.

Hazard Profile & Storage Parameters

Sulfonyl chlorides are inherently corrosive and moisture-sensitive[2]. Exposure to atmospheric moisture triggers an exothermic hydrolysis reaction, yielding 3-nitropyridine-2-sulfonic acid and hydrogen chloride (HCl) gas. In a sealed, unventilated container, this off-gassing can cause catastrophic pressure buildup and container rupture[3]. Furthermore, thermal decomposition can release highly toxic sulfur dioxide (SO2) and nitrogen oxides (NOx)[2][3].

Table 1: Quantitative Hazard and Storage Parameters

| Parameter | Specification | Causality / Rationale |

| Storage Temperature | 2–8 °C | Minimizes thermal degradation and suppresses the kinetics of ambient moisture hydrolysis[3]. |

| Atmosphere | Inert (Argon/N2) | Displaces atmospheric moisture, preventing the generation of corrosive HCl gas. |

| Solvent Water Content | < 50 ppm | Strict anhydrous conditions suppress competitive hydrolysis during synthetic workflows. |

Personal Protective Equipment (PPE) & Engineering Controls

A self-validating safety system begins before the reagent bottle is even opened. The following controls are non-negotiable when handling 3-nitropyridine-2-sulfonyl chloride.

Table 2: Mandatory PPE and Engineering Controls

| Control Type | Specification | Causality / Rationale |

| Hand Protection | Nitrile gloves (inspected prior to use) | Provides a barrier against chlorinated compounds. Must be replaced immediately upon contact due to permeation risks[2][4]. |

| Eye/Face Protection | Snug safety goggles & Face shield | Protects against severe ocular damage and permanent blindness from corrosive splashes[2][4]. |

| Ventilation | Certified Chemical Fume Hood | Captures toxic HCl, SO2, and NOx fumes generated during handling or accidental decomposition[2][4]. |

| Spill Containment | Dry sand, dry lime, or soda ash | Absorbs material and neutralizes acid without triggering the violent aqueous exotherm associated with wet cleanup[2]. |

Self-Validating Experimental Protocol: Controlled Aminolysis

To successfully utilize 3-nitropyridine-2-sulfonyl chloride in the synthesis of sulfonamides, the protocol must feature built-in validation checks. The following step-by-step methodology ensures both safety and high synthetic yield by prioritizing temperature control and moisture exclusion.

Step 1: System Preparation & Validation

-

Action: Flame-dry all glassware and purge the reaction vessel with Argon for 15 minutes.

-

Validation Check: Perform a Karl Fischer (KF) titration on the chosen solvent (typically anhydrous Dichloromethane, DCM). Do not proceed unless water content is < 50 ppm.

Step 2: Reagent Loading

-

Action: Dissolve the amine nucleophile and an acid scavenger (e.g., N,N-Diisopropylethylamine, DIPEA) in the anhydrous DCM. Cool the reaction mixture to exactly 0 °C using an ice-water bath.

-

Causality: Sulfonyl chlorides react violently with strong bases[2]. Using a mild, sterically hindered base like DIPEA at 0 °C prevents violent exotherms and suppresses competitive SNAr attack on the pyridine ring.

Step 3: Electrophile Addition

-

Action: Dissolve 3-nitropyridine-2-sulfonyl chloride in a minimum volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Validation Check: Monitor the internal temperature probe. If the temperature rises above 5 °C, pause the addition immediately. This validates that the exothermic reaction is under control. (Note: In specific biphasic patent applications, such as the synthesis of KAT inhibitors, concentrated aqueous NH4OH is used at 0 °C, where the extreme nucleophilicity of ammonia outcompetes hydrolysis at low temperatures[1]).

Step 4: Reaction Verification